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Compound of Interest

Compound Name: Sodium tert-butoxide

Cat. No.: B1324477 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of a suitable base is paramount to

achieving desired reactivity, selectivity, and yield. Among the plethora of available bases,

sodium tert-butoxide and sodium hydride stand out for their distinct properties and wide-

ranging applications. This guide provides an objective comparison of their performance,

supported by experimental data, to aid researchers in making informed decisions for their

synthetic strategies.

Physicochemical Properties: A Tale of Two Bases
A fundamental understanding of the physicochemical properties of sodium tert-butoxide and

sodium hydride is crucial for their effective and safe use in the laboratory.
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Property Sodium tert-butoxide Sodium Hydride

Formula NaOC(CH₃)₃ NaH

Molecular Weight 96.10 g/mol 24.00 g/mol

Appearance
White, hygroscopic, crystalline

solid

White to greyish powder (often

supplied as a dispersion in

mineral oil)

pKa of Conjugate Acid (tert-

butanol)
~17-19[1] ~36 (for H₂)[1]

Solubility

Soluble in THF, tert-butanol;

slightly soluble in diethyl ether,

toluene; poorly soluble in

hexane.

Insoluble in most organic

solvents. Reacts violently with

protic solvents.

Basicity Strong, non-nucleophilic base
Very strong, non-nucleophilic

base[2]

Nucleophilicity
Poor nucleophile due to steric

hindrance
Poor nucleophile[3]

Performance in Key Organic Reactions
The choice between sodium tert-butoxide and sodium hydride often depends on the specific

transformation, substrate, and desired outcome.

Deprotonation Reactions
Both bases are effective for the deprotonation of a wide range of substrates, including alcohols,

phenols, and carbon acids.

Sodium Hydride: Due to its exceptional basicity, sodium hydride can deprotonate even

weakly acidic protons, such as those of some terminal alkynes and amides.[3] Its

heterogeneous nature, however, can sometimes lead to slower reaction rates. The reaction

produces hydrogen gas as the only byproduct, which can be advantageous for reaction

workup but also poses a safety hazard.
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Sodium tert-Butoxide: Being a sterically hindered base, sodium tert-butoxide is an

excellent choice when a non-nucleophilic base is required to avoid side reactions.[4] Its

solubility in organic solvents like THF allows for homogeneous reaction conditions, often

leading to faster and cleaner reactions.

Experimental Data: Wittig Reaction

A study on the Wittig reaction of potassium

[(trifluoroboratophenyl)methyl]triphenylphosphonium chlorides with p-anisaldehyde provides a

direct comparison of bases.

Base Solvent
Temperature
(°C)

Conversion
(%)

E/Z Ratio

NaH THF 0 to rt 46 2.8/1

NaH DMSO-d₆ 0 to rt 53 2.3/1

n-BuLi THF -78 to rt 48 1.6/1

K₂CO₃ DMSO-d₆ rt to 80 84 2.5/1

(Data sourced

from a study on

the preparation

and Wittig

reactions of

organotrifluorobo

rato

phosphonium

ylides)[5]

This data indicates that while sodium hydride is effective, other bases and solvent

combinations can lead to higher conversions in this specific Wittig reaction.

Elimination Reactions
In elimination reactions to form alkenes, the steric bulk of the base plays a crucial role in

determining the regioselectivity.
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Sodium tert-Butoxide: As a bulky base, sodium tert-butoxide preferentially abstracts the

less sterically hindered proton, leading to the formation of the Hofmann (less substituted)

alkene product.[6][7] This is a key advantage when the anti-Zaitsev product is desired.[6][7]

Sodium Hydride: While a strong base capable of promoting elimination, its lack of steric bulk

generally favors the formation of the more thermodynamically stable Zaitsev (more

substituted) alkene.[8] However, its use in E2 reactions is less common than sterically

hindered alkoxides.[3]

Condensation Reactions (Claisen Condensation)
The Claisen condensation, a fundamental carbon-carbon bond-forming reaction, requires a

strong base to generate an enolate from an ester.

Sodium Hydride: The use of a very strong base like sodium hydride can often increase the

yield of Claisen condensations.[9] It irreversibly deprotonates the starting ester, driving the

reaction forward.

Sodium tert-Butoxide: This base is also effective in promoting Claisen condensations.[10]

[11] A solvent-free Claisen condensation of ethyl phenylacetate using potassium tert-

butoxide at 100°C for 30 minutes resulted in an 80% yield of 2,4-diphenyl acetoacetate.[12]

Typical Reaction Yields in Claisen-Type Condensations
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Base Reactants Product Yield (%)

Sodium tert-butoxide

Methyl 2-

phenylacetate, Methyl

formate

Methyl (Z)-2-phenyl-3-

((4-

methylphenyl)sulfonyl

oxy)acrylate

80

Potassium tert-

butoxide
Benzyl acetate Benzyl acetoacetate 51

Potassium tert-

butoxide
n-Octyl acetate n-Octyl acetoacetate 68

(Data compiled from

various sources on

Claisen condensation

reactions)[10][13]

Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. The

choice of base is critical for the success of the catalytic cycle.

Sodium tert-Butoxide: It is one of the most commonly used bases in Buchwald-Hartwig

aminations.[14][15] Its strength is sufficient to deprotonate the amine and facilitate the

catalytic cycle, while its low nucleophilicity prevents unwanted side reactions with the aryl

halide. In cases where substrates are sensitive to water, anhydrous bases like sodium tert-
butoxide can lead to much better yields.[16]

Sodium Hydride: While a strong base, its use in Buchwald-Hartwig aminations is less

prevalent. The heterogeneous nature and potential for side reactions can make it a less

desirable choice compared to soluble alkoxides.

Experimental Protocols
Detailed methodologies are crucial for reproducibility and successful implementation in the

laboratory.

Protocol 1: Synthesis of Sodium tert-butoxide
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This protocol describes the preparation of sodium tert-butoxide from sodium hydride and tert-

butyl alcohol.

Materials:

Sodium hydride (NaH)

tert-Butyl alcohol

Anhydrous solvent (e.g., THF)

Procedure:

Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in the

anhydrous solvent in a flame-dried flask equipped with a magnetic stirrer and a reflux

condenser.

Slowly add tert-butyl alcohol to the suspension. The reaction is exothermic and will evolve

hydrogen gas. Control the rate of addition to maintain a manageable reaction temperature.

After the addition is complete, stir the mixture at room temperature or with gentle heating

until the evolution of hydrogen gas ceases.

The resulting solution or suspension of sodium tert-butoxide can be used directly or the

solvent can be removed under reduced pressure to isolate the solid product.[17]

Protocol 2: α-Formylation of an Ester using Sodium tert-butoxide (Claisen-Type

Condensation)

Materials:

Methyl 2-phenylacetate

Methyl formate

Sodium tert-butoxide (NaOt-Bu)

Anhydrous Tetrahydrofuran (THF)
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Procedure:

To a vigorously stirred solution of methyl 2-phenylacetate (70 mmol) and methyl formate (105

mmol) in THF (70 mL) in an ice-cooling bath, add sodium tert-butoxide (105 mmol) in

portions, maintaining the internal temperature below 10 °C.

Stir the resulting pale yellow slurry at 0-5 °C for 1 hour.

The resulting enolate can then be used in a subsequent reaction, for example, by adding p-

toluenesulfonyl chloride for the synthesis of an enol tosylate.[13]

Visualizing Reaction Mechanisms and Workflows
Diagram 1: General Mechanism of the Wittig Reaction
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Ylide Formation
[2+2] Cycloaddition

Cycloreversion

R₃P⁺-CH₂R' X⁻

R₃P=CHR'
Deprotonation

Base (e.g., NaH, NaOt-Bu)
R''₂C=O Oxaphosphetane

R''₂C=CHR'

R₃P=O
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Pd(0)Lₙ

Oxidative
Addition

Ar-X

LₙPd(II)(Ar)(X)

Amine
Coordination

HNR'R''

[LₙPd(II)(Ar)(NHR'R'')]⁺X⁻

Deprotonation
(Base)

LₙPd(II)(Ar)(NR'R'')

Reductive
Elimination

Ar-NR'R''
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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